molecular formula C13H16O2 B13557640 4,4-Dimethyl-2-phenylpent-2-enoic acid CAS No. 1144426-71-0

4,4-Dimethyl-2-phenylpent-2-enoic acid

Cat. No.: B13557640
CAS No.: 1144426-71-0
M. Wt: 204.26 g/mol
InChI Key: UBLVOIAHOJGSIY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenylpent-2-enoic acid is a diphenylacrylamide compound recognized in scientific research for its role as a selective ligand for the Gq-coupled membrane estrogen receptor (Gq-mER) . This receptor mediates rapid, non-genomic signaling responses to estrogen, which are distinct from the classical, slower genomic actions. Research indicates that this compound, often referred to as STX, mimics the rapid effects of 17β-estradiol (E2) in neuronal systems . Its primary research value lies in the study of membrane-initiated estrogen signaling, particularly in the brain. Studies have utilized this ligand to probe the mechanisms by which estrogen rapidly influences the excitability of corticotropin-releasing hormone (CRH) neurons in the hypothalamic paraventricular nucleus, a key component of the hypothalamus-pituitary-adrenal (HPA) axis stress response . Activation of the Gq-mER pathway by this compound can lead to the suppression of voltage-dependent K+ currents (M-current) and potentiation of glutamatergic excitatory postsynaptic currents, resulting in neuronal excitation . Consequently, it serves as a critical research tool for investigating the physiological and pathophysiological roles of rapid estrogen signaling in mood disorders, stress regulation, and neuroendocrine function . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1144426-71-0

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4,4-dimethyl-2-phenylpent-2-enoic acid

InChI

InChI=1S/C13H16O2/c1-13(2,3)9-11(12(14)15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)

InChI Key

UBLVOIAHOJGSIY-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)/C=C(/C1=CC=CC=C1)\C(=O)O

Canonical SMILES

CC(C)(C)C=C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of alpha-(2,2-Dimethylpropylidene)benzeneacetic acid can be achieved through several synthetic routes. One common method involves the reaction of benzeneacetic acid with 2,2-dimethylpropylidene bromide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

    Substitution: The alpha position of the compound is reactive towards nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the 2,2-dimethylpropylidene group.

Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-(2,2-Dimethylpropylidene)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical State: The geminal dimethyl groups in 4,4-dimethyl-2-phenylpent-2-enoic acid enhance crystallinity, resulting in a solid state, whereas the unsubstituted analog (E)-2-phenylpent-2-enoic acid is an oil . Bulky substituents like diphenyl groups (e.g., 2,2-diphenylpent-4-enoic acid) increase molecular weight and lipophilicity but reduce reported yields due to steric hindrance during synthesis .

The phenyl group at C2 in 4,4-dimethyl-2-phenylpent-2-enoic acid stabilizes the α,β-unsaturated system via conjugation, enhancing resonance stabilization of the carboxylate anion .

Q & A

Q. What are the optimal synthetic conditions for preparing 4,4-dimethyl-2-phenylpent-2-enoic acid, and how can its purity be verified?

  • Methodological Answer : The compound is synthesized via Cp₂TiCl₂-catalyzed hydrocarboxylation of alkynes with CO₂. Key conditions include:
  • Catalyst: Cp₂TiCl₂.
  • Substrate: Terminal alkyne derivatives.
  • CO₂ utilization under atmospheric or elevated pressure.
  • Reaction yield: 51% (isolated as a white solid, m.p. 138–140°C) .
    Purity Verification :
  • 1H/13C NMR (DMSO-d₆): Peaks at δ 0.92 (s, 9H, dimethyl groups), 7.12–7.31 (m, aromatic protons) .
  • GC-MS : Molecular ion peak at m/z 176 (consistent with molecular formula C₁₃H₁₆O₂) .

Q. How is the stereochemical configuration of the α,β-unsaturated system confirmed in 4,4-dimethyl-2-phenylpent-2-enoic acid?

  • Methodological Answer : The (E)-configuration is confirmed via NOESY NMR or coupling constants in 1H NMR:
  • Absence of cross-peaks between vinylic protons and the phenyl group in NOESY .
  • Characteristic deshielding of the β-carbon (δ 149.3 ppm in 13C NMR) due to conjugation with the carboxylic acid .

Advanced Research Questions

Q. What strategies can improve the yield of 4,4-dimethyl-2-phenylpent-2-enoic acid in Cp₂TiCl₂-catalyzed reactions?

  • Methodological Answer :
  • Catalyst Optimization : Screen titanium-based catalysts (e.g., Cp₂TiCl₂ vs. Cp*₂TiCl₂) to enhance CO₂ activation.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • CO₂ Pressure : Increase pressure to favor carboxylation kinetics (test 1–10 atm) .
  • Substrate Design : Introduce electron-donating groups on the alkyne to improve regioselectivity.

Q. How can researchers resolve contradictions in spectral data for α,β-unsaturated carboxylic acids like 4,4-dimethyl-2-phenylpent-2-enoic acid?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts).
  • Variable Solvent NMR : Use CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts (e.g., carboxylic proton exchange in DMSO) .
  • Isotopic Labeling : Use ¹³CO₂ in synthesis to confirm carboxylation sites via 13C NMR .

Q. What mechanistic insights explain the role of Cp₂TiCl₂ in forming α,β-unsaturated carboxylic acids?

  • Methodological Answer : Proposed mechanism involves:

Alkyne Activation : Cp₂TiCl₂ coordinates to the alkyne, promoting nucleophilic attack by CO₂.

Carbometallation : Formation of a titanium-bound carboxylate intermediate.

Protonolysis : Release of the product and regeneration of the catalyst.
Key Evidence :

  • Kinetic studies showing first-order dependence on CO₂ concentration .
  • Isolation of titanium intermediates via in situ IR spectroscopy .

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